molecular formula C10H9NO4 B3273941 7-Hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid CAS No. 59865-02-0

7-Hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

Cat. No.: B3273941
CAS No.: 59865-02-0
M. Wt: 207.18 g/mol
InChI Key: GUTPOVJCPOFQIO-UHFFFAOYSA-N
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Description

7-Hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is a heterocyclic compound with significant applications in the pharmaceutical and biochemical industries. This compound is known for its unique structural features, which include a quinoline core with hydroxy, oxo, and carboxylic acid functional groups. These structural elements contribute to its diverse chemical reactivity and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2,3,4-tetrahydroquinoline with suitable acylating agents, followed by oxidation and hydrolysis steps . For instance, the condensation of 1,2,3,4-tetrahydroquinoline with ethyl cyanoacetate in the presence of a base, followed by oxidation with hydrogen peroxide, yields the desired product .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The scalability of the synthesis process is crucial for its application in pharmaceutical manufacturing .

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinoline derivatives.

    Substitution: Esters and amides.

Scientific Research Applications

7-Hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of various biochemical pathways, which is crucial for its therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context .

Comparison with Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: Shares the tetrahydroquinoline core but lacks the hydroxy and carboxylic acid groups.

    4-Hydroxy-2-quinolones: Similar in structure but with different functional groups and reactivity.

    6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline: Another derivative with distinct substituents

Uniqueness: 7-Hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is unique due to its combination of hydroxy, oxo, and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

7-hydroxy-2-oxo-3,4-dihydro-1H-quinoline-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c12-8-4-7-5(1-2-9(13)11-7)3-6(8)10(14)15/h3-4,12H,1-2H2,(H,11,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUTPOVJCPOFQIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=CC(=C(C=C21)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-Hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
Reactant of Route 6
7-Hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

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